molecular formula C21H16FN7O5S B2707127 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 852154-22-4

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

カタログ番号: B2707127
CAS番号: 852154-22-4
分子量: 497.46
InChIキー: MTQGRLTYVKJDHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a (2,4-dioxo-1H-pyrimidin-6-yl)methyl moiety at position 3. A sulfanyl group bridges the triazole to an acetamide backbone, which is further linked to a 3-nitrophenyl group.

Synthetic routes for analogous 1,2,4-triazole acetamides often involve cyclocondensation of thiosemicarbazides, followed by alkylation or arylations, as seen in related studies .

特性

CAS番号

852154-22-4

分子式

C21H16FN7O5S

分子量

497.46

IUPAC名

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C21H16FN7O5S/c22-12-4-6-15(7-5-12)28-17(9-14-10-18(30)25-20(32)24-14)26-27-21(28)35-11-19(31)23-13-2-1-3-16(8-13)29(33)34/h1-8,10H,9,11H2,(H,23,31)(H2,24,25,30,32)

InChIキー

MTQGRLTYVKJDHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4

溶解性

not available

製品の起源

United States

生物活性

The compound 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic molecule that incorporates multiple bioactive moieties. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula of the compound is C23H22N6O5S, with a molecular weight of 494.53 g/mol. The structure features a pyrimidine ring, a triazole ring, and various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC23H22N6O5S
Molecular Weight494.53 g/mol
PurityTypically 95%

Antiviral and Anticancer Properties

Research has indicated that compounds containing the triazole and pyrimidine rings exhibit significant antiviral and anticancer activities. For instance, mercapto-substituted 1,2,4-triazoles have been shown to possess chemopreventive effects against various cancer types. A study demonstrated that derivatives with similar structures effectively inhibited the growth of colon carcinoma cells (HCT-116) with an IC50 value of 6.2 μM . Moreover, compounds with triazole-thione structures have been associated with high antioxidant activity and the ability to inhibit metabolic enzymes relevant to cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and is implicated in neurodegenerative diseases .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis .

Case Studies

  • Anticancer Activity : A recent study evaluated various triazole derivatives against breast cancer cell lines (T47D). The compound showed promising results with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Effects : The compound's structural components suggest potential antimicrobial activity. Research on similar compounds demonstrated effectiveness against pathogenic bacteria, highlighting the importance of the triazole ring in antimicrobial action .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide may exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : The compound may inhibit certain mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). Studies have shown that targeting these mutations can lead to decreased tumor growth and improved patient outcomes .

Antimicrobial Properties

There is emerging evidence suggesting that this compound could possess antimicrobial activity. The triazole moiety is known for its antifungal properties, and similar compounds have been evaluated for their efficacy against various pathogens .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer) and MCF7 (breast cancer) cells showed reduced viability when treated with the compound.

In Vivo Studies

Preliminary in vivo studies are necessary to confirm the therapeutic potential observed in vitro. Animal models could provide insights into dosage, bioavailability, and overall efficacy.

Case Studies

  • Non-Small Cell Lung Cancer : A study focusing on similar pyrimidine derivatives showed promising results in inhibiting tumor growth in NSCLC models by targeting EGFR mutations .
  • Antifungal Efficacy : Research on triazole-containing compounds has indicated effectiveness against Candida species, suggesting that our compound may also exhibit antifungal properties .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s pharmacological and physicochemical properties can be inferred through comparisons with structurally related 1,2,4-triazole acetamides. Key analogs include:

Compound ID/Name Substituents Bioactivity/Properties Reference
Target Compound 4-(4-Fluorophenyl), 5-(pyrimidinyl-dione-methyl), S-linked to N-(3-nitrophenyl)acetamide Hypothesized anti-inflammatory or kinase inhibitory activity (based on analogs)
N-(3-Fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Methoxyphenyl), 5-(4-tert-butylphenyl), S-linked to N-(3-fluorophenyl)acetamide Increased lipophilicity (logP ~4.2); tert-butyl enhances metabolic stability
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino, 5-furanyl, S-linked to varied acetamides Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium at 8 mg/kg)
N-(3,4-Difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-pyridinyl, S-linked to N-(3,4-difluorophenyl)acetamide Pyridinyl group may improve solubility; ethyl substituent reduces crystallinity
Example 83 (Chromenone-triazole hybrid) Fluorophenyl, chromenone, pyrazolo-pyrimidine High melting point (302–304°C); molecular weight 571.2 (indicative of bulkier design)

Key Observations:

Pyrimidinyl-dione vs. furan (): The dione moiety may improve hydrogen-bonding interactions with biological targets, whereas furan derivatives prioritize π-π stacking.

Physicochemical Properties: Lipophilicity: The tert-butyl group in increases logP, favoring membrane permeability but risking metabolic oxidation. The target compound’s nitro group may balance solubility and permeability . Melting Points: Chromenone-containing analogs () exhibit higher melting points (>300°C), suggesting rigid structures, whereas triazole-acetamides with alkyl groups (e.g., ethyl in ) likely have lower melting points, aiding formulation .

Therapeutic Potential: Anti-exudative analogs () demonstrate efficacy in inflammation models, implying the target compound could be optimized for similar applications.

Q & A

What are the critical steps and optimization strategies for synthesizing this compound?

Basic Question
The synthesis involves multi-step routes, typically starting with the preparation of intermediates like the 1,2,4-triazole core and subsequent functionalization. Key steps include:

  • Thioether linkage formation : Reaction of a pyrimidinone-methyl-triazole intermediate with a thiol-containing acetamide derivative under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .
  • Coupling reactions : Amide bond formation via EDC/HOBt or DCC-mediated coupling to attach the 3-nitrophenyl group .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization : Adjust reaction time, temperature, and stoichiometry to minimize byproducts (e.g., dimerization of thiol intermediates) .

Which analytical techniques are essential for confirming structural integrity and purity?

Basic Question
A combination of spectroscopic and chromatographic methods is required:

Technique Purpose Example Conditions
¹H/¹³C NMR Confirm backbone structure and substituent positionsDMSO-d₆ or CDCl₃, 400–600 MHz
HPLC-MS Assess purity and molecular weightC18 column, gradient elution (acetonitrile/water + 0.1% formic acid)
FT-IR Verify functional groups (e.g., C=O, S-H)KBr pellet, 400–4000 cm⁻¹

How can researchers evaluate the compound’s biological activity in enzyme inhibition assays?

Basic Question
Methodology :

Target selection : Prioritize enzymes linked to the triazole-pyrimidine scaffold’s known targets (e.g., kinases, dihydrofolate reductase) .

Assay design :

  • Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
  • Include positive controls (e.g., methotrexate for DHFR inhibition) .

Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values .

What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

Advanced Question
Approach :

  • Substituent variation : Modify the 4-fluorophenyl or 3-nitrophenyl groups to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the thioether linkage with sulfoxide/sulfone to study redox sensitivity .
    Data analysis :
Modification Biological Activity (IC₅₀) Solubility (logP)
4-Fluorophenyl → 4-Chlorophenyl12 nM → 8 nM2.1 → 2.5
Thioether → Sulfone12 nM → 45 nM2.1 → 1.8

How should researchers address contradictions in bioactivity data across different assays?

Advanced Question
Root causes :

  • Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) may alter thioether stability .
  • Protein source : Species-specific enzyme isoforms (e.g., human vs. murine DHFR) .
    Resolution :
  • Standardize assay protocols (e.g., buffer composition, temperature).
  • Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

What computational methods are suitable for predicting binding modes and pharmacokinetics?

Advanced Question
Workflow :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., hydrogen bonding with pyrimidine-dione) .

ADMET prediction : Employ QikProp or SwissADME to estimate logP (<3), solubility (>50 µM), and CYP450 inhibition .

MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

How can the compound’s stability under physiological conditions be assessed?

Advanced Question
Protocol :

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr; monitor degradation via HPLC .

Thermal stability : Conduct TGA/DSC to determine decomposition temperature (>150°C indicates suitability for long-term storage) .

Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

What experimental design principles apply to optimizing multi-step synthetic routes?

Advanced Question
DoE (Design of Experiments) :

  • Factors : Temperature, catalyst loading, solvent polarity .
  • Response variables : Yield, purity, reaction time .
    Example : A central composite design for thioether formation identified optimal conditions as 70°C, 1.2 eq thiol, and DMF as solvent, improving yield from 58% to 82% .

How can aqueous solubility be improved without compromising bioactivity?

Advanced Question
Strategies :

  • Prodrug design : Introduce phosphate esters at the acetamide group (hydrolyzed in vivo) .
  • Crystallization control : Use co-solvents (PEG 400) or amorphous solid dispersions to enhance dissolution .

What alternative synthetic routes exist for scale-up or green chemistry goals?

Advanced Question
Options :

  • Flow chemistry : Continuous synthesis of intermediates to reduce waste (residence time: 10–30 min, >90% conversion) .
  • Microwave-assisted synthesis : Accelerate coupling steps (e.g., 100°C, 20 min vs. 6 hr conventional heating) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。